molecular formula C14H11ClN2O3S B2876434 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE CAS No. 92102-87-9

2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B2876434
CAS No.: 92102-87-9
M. Wt: 322.76
InChI Key: BMJKIFKVFUGINF-UHFFFAOYSA-N
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Description

2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is an organic compound that features both a chlorophenyl and a nitrophenyl group attached to an acetamide backbone

Scientific Research Applications

2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Preparation Methods

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of 4-chlorothiophenol with 4-nitroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE can be compared with similar compounds such as:

    2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE: This compound has a methoxy group instead of a hydrogen atom, which can influence its reactivity and biological activity.

    2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-FLUOROBENZYL)ACETAMIDE:

    2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXYBENZYL)ACETAMIDE: The methoxybenzyl group can affect the compound’s solubility and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJKIFKVFUGINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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